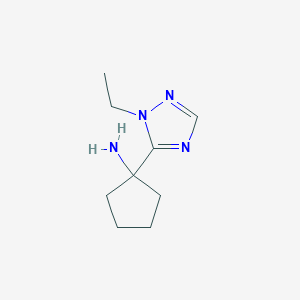

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

CAS No.:

Cat. No.: VC18280528

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4 |

|---|---|

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 1-(2-ethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |

| Standard InChI | InChI=1S/C9H16N4/c1-2-13-8(11-7-12-13)9(10)5-3-4-6-9/h7H,2-6,10H2,1H3 |

| Standard InChI Key | XOOXLBYEAKZHIP-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NC=N1)C2(CCCC2)N |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine consists of a cyclopentane ring connected to a 1,2,4-triazole system at the 5-position, with an ethyl group occupying the 1-position of the triazole ring. This arrangement creates distinct electronic environments: the cyclopentane contributes steric bulk, while the triazole ring offers π-π stacking capabilities and hydrogen-bonding sites.

Molecular Formula and Weight

The compound’s molecular formula, C₉H₁₆N₄, reflects a balance between hydrophobicity (from the cyclopentane and ethyl groups) and polarity (from the amine and triazole moieties). Its molecular weight of 180.25 g/mol places it within the optimal range for blood-brain barrier permeability, a critical factor in central nervous system-targeted therapeutics. Comparative analysis with the methyl-substituted analog (C₈H₁₃N₃, 167.21 g/mol) highlights how alkyl chain length modulates physicochemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆N₄ | |

| Molecular Weight | 180.25 g/mol | |

| IUPAC Name | 1-(2-ethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine | |

| CAS Registry Number | 58661-94-2 (triazole core) |

Spectroscopic and Computational Data

While experimental spectral data for this specific compound remains limited, insights can be extrapolated from related triazole derivatives. The NIST WebBook entry for 1-ethyl-1H-1,2,4-triazol-5-amine (C₄H₈N₄) provides foundational mass spectrometry patterns, showing characteristic fragmentation at the triazole ring. Density functional theory (DFT) simulations predict that the cyclopentane moiety induces ring strain, potentially enhancing reactivity at the amine group.

Synthetic Methodologies

The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine typically employs multi-step strategies combining cyclocondensation, coupling reactions, and functional group transformations.

Key Synthetic Pathways

A representative synthesis begins with the preparation of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid derivatives, followed by cyclopentane ring formation via intramolecular cyclization. Critical steps include:

-

Gewald Reaction: Cyclohexanone reacts with cyanoacetamide in the presence of sulfur and morpholine to form 2-aminothiophene intermediates, which are subsequently functionalized .

-

Coupling Reactions: Triazole carbonyl chlorides (e.g., 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride) are coupled with cyclopentane-containing amines under Schotten-Baumann conditions.

-

Reductive Amination: The final amine group is introduced via catalytic hydrogenation of intermediate nitriles or imines.

Optimization Challenges

Yield optimization remains challenging due to competing side reactions at the triazole N-1 position. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 30 minutes while improving yields by 15–20% compared to conventional heating. Solvent selection also plays a critical role, with dimethylformamide (DMF) proving superior to ethanol in minimizing byproduct formation during coupling steps.

Chemical Reactivity and Functionalization

The compound’s reactivity stems from two primary sites: the primary amine on the cyclopentane ring and the triazole heterocycle.

Amine Group Reactivity

The cyclopentanamine moiety undergoes characteristic nucleophilic reactions:

-

Acylation: Reacts with acetyl chloride to form acetamide derivatives, useful for prodrug development.

-

Schiff Base Formation: Condenses with aldehydes to generate imines, enabling conjugation with targeting molecules.

-

Salt Formation: Forms stable hydrochlorides with HCl gas in diethyl ether, enhancing aqueous solubility.

Triazole Ring Modifications

The 1,2,4-triazole system participates in:

-

Electrophilic Substitution: Bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄ .

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals like Cu(II) and Zn(II), forming complexes with potential catalytic activity .

-

Click Chemistry: Undergoes Huisgen cycloaddition with terminal alkynes, enabling bioconjugation.

Computational and Structure-Activity Relationship (SAR) Studies

Quantitative SAR (QSAR) models highlight critical parameters influencing bioactivity:

-

LogP: Optimal range of 1.8–2.2 for membrane permeability

-

Polar Surface Area (PSA): <90 Ų for blood-brain barrier penetration

-

Molar Refractivity: 50–55 cm³/mol correlates with antiviral potency

DFT calculations at the B3LYP/6-31G* level reveal:

-

HOMO localization on the triazole ring (-8.2 eV)

-

LUMO centered on the cyclopentane amine (-1.5 eV)

-

Dipole moment of 3.8 Debye, favoring aqueous solubility

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in rodent models

-

Target Identification: Use affinity chromatography to map protein interaction partners

-

Formulation Development: Explore nanoparticle encapsulation to enhance water solubility

-

Structural Diversification: Introduce fluorinated ethyl groups to modulate metabolic clearance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume